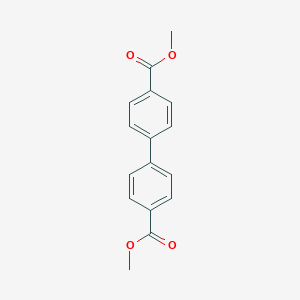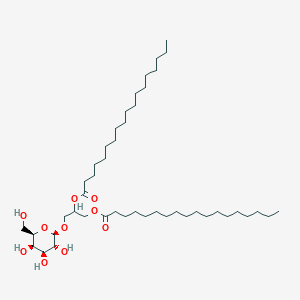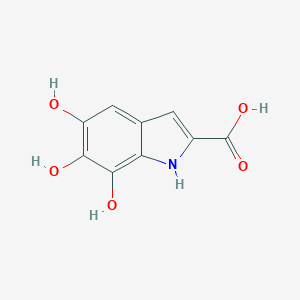
Sodium 2,5-dihydroxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,5-dihydroxybenzenesulfonate is an organic compound with the molecular formula C6H5NaO5SThis compound is known for its high solubility in water and its applications in various chemical and industrial processes .
Mechanism of Action
Target of Action
Sodium 2,5-dihydroxybenzenesulfonate, also known as Sodium Dobesilate, primarily targets the endothelium of capillaries and platelets . The endothelium plays a crucial role in vascular homeostasis, and platelets are key players in blood clotting and maintaining hemostasis .
Mode of Action
Sodium Dobesilate works by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It inhibits the biosynthesis and action of prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability . This compound also stimulates thrombopoiesis and their release from bone marrow .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway, leading to decreased concentrations of 6-oxoprostaglandin F1a, a stable metabolite of prostacyclin . Prostacyclin is a potent vasodilator and disaggregator of platelets . The compound also influences the thrombopoiesis process, stimulating the formation and release of thrombocytes or platelets from the bone marrow .
Result of Action
The result of Sodium Dobesilate’s action is the decrease and stop of hemorrhage . By promoting platelet aggregation and adhesion, and by activating thromboplastin formation on damaged sites of small blood vessels, it helps control bleeding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium 2,5-dihydroxybenzenesulfonate typically involves the sulfonation of hydroquinone. One common method is the reaction of hydroquinone with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include controlled temperatures and the use of a solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dihydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoquinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts.
Major Products Formed
Oxidation: Benzoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzenesulfonates.
Scientific Research Applications
Sodium 2,5-dihydroxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential antioxidant properties and its role in cellular redox reactions.
Medicine: Investigated for its potential therapeutic effects, including its use in treating vascular disorders and as an anti-inflammatory agent.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Calcium dobesilate: Another salt of 2,5-dihydroxybenzenesulfonic acid, used primarily in medicine for its vasoprotective properties.
Ethamsylate: A derivative used to reduce capillary permeability and improve microcirculation.
Potassium 2,5-dihydroxybenzenesulfonate: Similar in structure but with different solubility and reactivity properties
Uniqueness
Sodium 2,5-dihydroxybenzenesulfonate is unique due to its high solubility in water and its versatility in various chemical reactions. Its ability to participate in redox reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
10021-55-3 |
|---|---|
Molecular Formula |
C6H6NaO5S |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
sodium;2,5-dihydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O5S.Na/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |
InChI Key |
SLJZUKLGAWYGIF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+] |
Isomeric SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
29632-98-2 10021-55-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium 2,5-dihydroxybenzenesulfonate contribute to the properties of the final PEEK polymer in gas dehumidification applications?
A1: this compound is a key monomer in the synthesis of sulfonated PEEK. Its incorporation introduces sodium sulfonate groups (-SO3Na) into the polymer backbone []. These hydrophilic sulfonate groups increase the polymer's affinity for water molecules, enhancing its water vapor permeability. This characteristic, coupled with the polymer's high selectivity for water vapor over nitrogen, makes the resulting sulfonated PEEK highly suitable for gas dehumidification membranes [].
Q2: What are the advantages of using this compound for synthesizing sulfonated PEEK compared to alternative methods?
A2: Directly polymerizing this compound with 4,4′-difluorobenzophenone offers a significant advantage over post-polymerization sulfonation of pre-formed PEEK []. This direct approach avoids potential polymer degradation and crosslinking that can occur during harsh sulfonation reactions. Consequently, this method allows for better control over the degree of sulfonation and yields a more well-defined polymer structure with improved properties for gas dehumidification applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


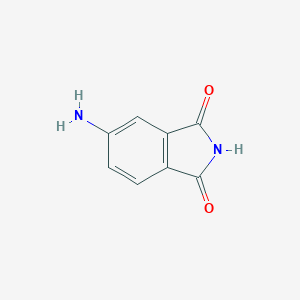
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
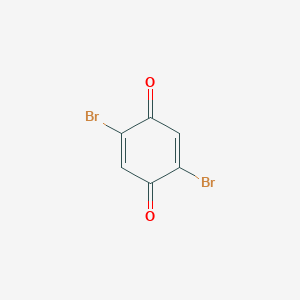
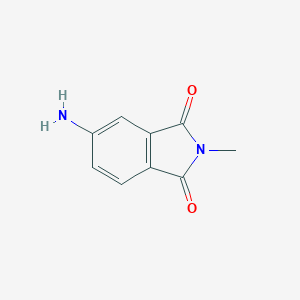

![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)



![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
